Pyroglutamylvaline

Beschreibung

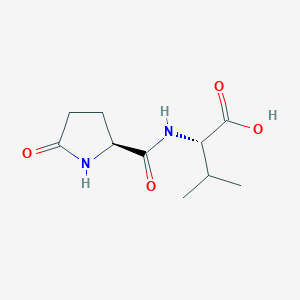

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-5(2)8(10(15)16)12-9(14)6-3-4-7(13)11-6/h5-6,8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSWLLBBGHRXQH-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175549 | |

| Record name | Pyroglutamylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21282-10-0 | |

| Record name | 5-Oxo-L-prolyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21282-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroglutamylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroglutamylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyroglutamylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Biogenesis of Pyroglutamylvaline

Endogenous Occurrence and Physiological Context

Pyroglutamylvaline has been identified as a metabolite in both humans and algae, highlighting its presence within biological systems.

Presence as a Human Metabolite

Pyroglutamylvaline is recognized as a human metabolite and is listed in the Human Metabolome Database (HMDB) under the identifier HMDB0094651. Research has detected its presence in human feces, where it has been observed in studies involving both healthy individuals and those with colorectal cancer. While its specific physiological role as a human metabolite is a subject of ongoing research, its presence in the gut metabolome is established.

Presence as an Algal Metabolite

While microalgae are known to be a rich source of various bioactive compounds, including a diverse array of peptides, specific identification of pyroglutamylvaline as an algal metabolite has not been explicitly detailed in the conducted research. Algae produce a wide range of dipeptides with various biological activities, but direct evidence for the natural occurrence of pyroglutamylvaline in algae is not available at this time.

Dietary and Exogenous Sources

Pyroglutamylvaline is present in several food products, particularly those that have undergone hydrolysis or fermentation processes.

Identification in Hydrolyzed Mushroom Proteins

Table 1: Pyroglutamyl Dipeptides Identified in Hydrolyzed Agaricus bisporus Protein

| Dipeptide | Concentration Range (μmol/L) |

|---|---|

| Pyroglutamylcysteine (pGlu-Cys) | 2 - 58 |

| Pyroglutamylvaline (pGlu-Val) | 2 - 58 |

| Pyroglutamylaspartic acid (pGlu-Asp) | 2 - 58 |

| Pyroglutamylglutamic acid (pGlu-Glu) | 2 - 58 |

| Pyroglutamylproline (pGlu-Pro) | 2 - 58 |

Data sourced from studies on taste-active dipeptides in hydrolyzed mushroom protein.

Detection in Fermented Food Products

Fermentation is a key process that leads to the formation of pyroglutamyl peptides in various traditional foods.

Miso: Pyroglutamylvaline has been identified in miso, a traditional Japanese seasoning produced by fermenting soybeans. It is one of several short-chain hydrophobic pyroglutamyl peptides found in this fermented food product. The presence and concentration of these peptides can vary depending on the type of miso and the length of the aging process. kyoto-u.ac.jp

Huangjiu: Huangjiu, a Chinese rice wine, is known to be rich in peptides and free amino acids that contribute to its complex flavor. While various bioactive peptides have been isolated from Huangjiu, the specific presence of pyroglutamylvaline has not been explicitly reported in the available research.

Fermented Milk: Fermented milk products like yogurt and cheese are known to contain pyroglutamic acid, which can be formed during fermentation by lactic acid bacteria. nih.gov These bacteria possess enzymes that can lead to the cyclization of glutamine. However, the direct identification of the dipeptide pyroglutamylvaline in fermented milk products is not well-documented in the current body of research, which has more broadly focused on the presence of pyroglutamic acid and other bioactive peptides.

Pathways of Formation and Generation

The formation of pyroglutamylvaline and other pyroglutamyl peptides is a well-understood biochemical process. The primary mechanism is the intramolecular cyclization of an N-terminal glutaminyl or glutamyl residue of a larger peptide.

This conversion can occur through several pathways:

Spontaneous Cyclization: Peptides with an N-terminal glutamine residue can spontaneously convert to a pyroglutamyl peptide, especially when subjected to heat in an aqueous environment. This non-enzymatic reaction involves the formation of a stable five-membered lactam ring.

Enzymatic Cyclization: Specific enzymes can catalyze this reaction. Glutaminyl cyclase (QC) is a key enzyme that facilitates the cyclization of N-terminal glutamine residues. Similarly, glutamyl-peptide cyclotransferase can act on N-terminal glutamic acid residues. These enzymatic processes are crucial in the post-translational modification of many peptides and proteins in various organisms.

The generation of pyroglutamylvaline in food products is often a result of the breakdown of proteins into smaller peptides during processes like enzymatic hydrolysis or fermentation. If a resulting peptide has glutamine or glutamic acid at its N-terminus followed by a valine residue, it can then be converted to pyroglutamylvaline.

Enzymatic Conversion from Glutaminyl Peptides (e.g., via Glutaminyl-peptide Cyclotransferase)

The primary enzymatic route for the formation of Pyroglutamylvaline involves the action of Glutaminyl-peptide Cyclotransferase (QC), also known as glutaminyl cyclase. nih.gov This enzyme catalyzes the intramolecular cyclization of an N-terminal glutaminyl residue of a peptide into a pyroglutamyl residue, with the concurrent release of ammonia (B1221849). nih.gov QCs are widespread in both animals and plants and play a significant role in the post-translational modification of numerous peptides and proteins. researchgate.netnih.gov

The catalytic activity of QC facilitates the formation of the pyroglutamyl ring structure, which is crucial for the biological activity and stability of many hormones and neuropeptides. researchgate.net The enzyme provides a specific environment that lowers the activation energy for the cyclization reaction, making the process significantly more efficient than its spontaneous counterpart. While the substrate specificity of QC can vary between organisms, it is known to act on a range of peptides with N-terminal glutamine. nih.gov The efficiency of the conversion can be influenced by the amino acid sequence of the peptide, particularly the residues adjacent to the N-terminal glutamine. nih.gov Although direct kinetic studies on the enzymatic conversion of glutaminyl-valine to Pyroglutamylvaline are not extensively documented, the broad specificity of glutaminyl cyclases suggests that a peptide with the sequence Gln-Val would be a viable substrate. researchgate.net

Non-Enzymatic Cyclization during Peptide Processing and Storage

Pyroglutamylvaline can also be formed through a non-enzymatic, spontaneous cyclization of an N-terminal glutaminyl-valine peptide. This reaction is a chemical process that does not require the presence of an enzyme. The formation of the pyroglutamic acid residue occurs via an intramolecular nucleophilic attack of the N-terminal α-amino group on the γ-amide group of the glutamine side chain. nih.gov

This spontaneous conversion is influenced by several factors, including pH, temperature, and the presence of catalytic species in the solution. nih.gov For instance, the reaction is known to be accelerated in the presence of phosphate (B84403) ions, which can act as a general acid-base catalyst to facilitate the proton transfers required for the cyclization and subsequent ammonia elimination. nih.gov The rate of non-enzymatic pyroglutamylation is generally slower than the enzymatic reaction. However, during the processing and storage of peptide and protein-based products, the cumulative effect of this spontaneous reaction can lead to a significant accumulation of pyroglutamyl peptides, including Pyroglutamylvaline. This is a notable consideration in the manufacturing of therapeutic proteins and in the food industry, as the formation of pyroglutamyl residues can alter the chemical and physical properties of the peptides. nih.gov

Formation during Protein Degradation and Fermentation Processes

Pyroglutamylvaline is a naturally occurring compound found in various fermented food products, arising from the extensive breakdown of proteins and subsequent biochemical transformations by microorganisms. During fermentation, proteases from both the raw materials and the fermenting microorganisms hydrolyze large proteins into smaller peptides and free amino acids. Peptides with N-terminal glutamine, such as glutaminyl-valine, can then undergo cyclization to form Pyroglutamylvaline.

The table below presents data on the content of Pyroglutamylvaline found in different types of commercially available miso.

| Type of Miso | Pyroglutamylvaline Content (μmol/g) |

|---|---|

| Short-aged Rice Miso | ~0.05 - 0.1 |

| Long-aged Rice Miso | > 0.1 |

| Soybean Miso | Data suggests presence, specific concentration variable |

Note: The data is derived from studies on commercial miso products and represents approximate ranges. The exact concentration can vary based on production methods and fermentation time. kyoto-u.ac.jp

Beyond miso, pyroglutamyl peptides have also been detected in other fermented products like Japanese rice wine (sake) and certain types of aged cheeses, suggesting that the formation of Pyroglutamylvaline is a common phenomenon in environments rich in proteolytic and microbial activity. kyoto-u.ac.jpresearchgate.net The enzymatic machinery of the microorganisms involved in fermentation, including their own glutaminyl cyclases, may also contribute to the formation of Pyroglutamylvaline from glutaminyl peptide precursors. Furthermore, Pyroglutamylvaline has been identified in protein hydrolysates, which are produced through the enzymatic or chemical breakdown of proteins from sources like rice. isnff-jfb.com

Metabolism and Enzymatic Regulation of Pyroglutamylvaline

Enzymatic Hydrolysis and Biodegradation Pathways

The primary known pathway for the biodegradation of pyroglutamylvaline involves enzymatic hydrolysis. Peptides with an N-terminal pyroglutamyl residue, such as pyroglutamylvaline, are resistant to degradation by conventional aminopeptidases due to the cyclic structure of pyroglutamic acid. ebi.ac.ukthieme-connect.de Their breakdown requires specific enzymes capable of cleaving the peptide bond adjacent to the N-terminal pyroglutamyl residue.

Characterization of Pyroglutamate (B8496135) Aminopeptidases (e.g., Pyroglutamate Aminopeptidase (B13392206) I)

Pyroglutamate aminopeptidases (PGAPs), also known as pyroglutamyl peptidases or 5-oxoprolyl-peptidases, are a class of enzymes that catalyze the removal of the N-terminal pyroglutamyl residue from peptides and proteins. ebi.ac.ukfrontiersin.orgnih.govsigmaaldrich.com Pyroglutamate Aminopeptidase I (PGP-1, EC 3.4.19.3) is a prominent example of such an enzyme. ebi.ac.uknih.govmdpi.com

PGP-1 is characterized as a cytosolic cysteine protease and has been identified in a wide range of organisms, including mammals, bacteria, and plants, highlighting its conserved role in peptide metabolism across different life forms. ebi.ac.uknih.gov Bacterial pyroglutamyl aminopeptidase, such as that found in Bacillus, has also been studied for its activity. nih.gov

The formation of the N-terminal pyroglutamate residue in peptides, often catalyzed by glutaminyl cyclases, serves as a protective mechanism against degradation by typical aminopeptidases. ebi.ac.ukthieme-connect.deresearchgate.net Pyroglutamate aminopeptidases counteract this protection, allowing for further processing or degradation of the peptide.

Substrate Specificity and Catalytic Mechanisms of Degrading Enzymes

Pyroglutamate aminopeptidase I exhibits high specificity for the N-terminal pyroglutamyl residue. frontiersin.orgsigmaaldrich.com While the enzyme is specific for the modified N-terminus, it can act on a range of peptides with different amino acids following the pyroglutamyl residue. frontiersin.org Studies on pyroglutamate aminopeptidase from guinea-pig brain have demonstrated its ability to hydrolyze dipeptides including pyroglutamyl alanine (B10760859) and pyroglutamyl valine. nih.govebi.ac.ukscience.gov However, this enzyme did not hydrolyze pyroglutamyl proline or eledoisin, indicating that the nature of the second amino acid can influence substrate recognition or catalytic efficiency. nih.govebi.ac.ukscience.gov Minor structural changes to the pyroglutamyl residue itself can also significantly impact the enzyme's ability to cleave the adjacent peptide bond. frontiersin.org

The catalytic mechanism of bacterial Pyroglutamyl peptidase I involves a catalytic triad (B1167595) typically composed of cysteine, histidine, and aspartic acid residues. ebi.ac.uk In this mechanism, a cysteine residue acts as a nucleophile, attacking the carbonyl group of the peptide bond. ebi.ac.uk A histidine residue assists by deprotonating the nucleophilic cysteine and protonating the leaving amine group of the substrate. ebi.ac.uk An aspartic acid residue is thought to influence the pKa of the histidine residue, optimizing its catalytic function. ebi.ac.uk The process involves the formation of a tetrahedral intermediate, cleavage of the peptide bond, release of the N-terminal pyroglutamyl residue, and subsequent hydrolysis of an acyl-enzyme intermediate to regenerate the free enzyme. ebi.ac.uk

Stability and Resistance to Proteolytic Degradation

As noted earlier, the presence of an N-terminal pyroglutamyl residue renders peptides, including pyroglutamylvaline, resistant to exopeptidases that act on free N-termini. ebi.ac.ukthieme-connect.de This cyclization provides a level of stability against general proteolytic degradation by conventional aminopeptidases. The stability of dipeptides can also be influenced by the specific amino acids they contain. For instance, dipeptides containing proline have been suggested to exhibit increased resistance to proteolytic action by common proteases. acs.org While pyroglutamylvaline contains valine rather than proline at the C-terminus, the principle that the C-terminal residue can impact stability is relevant to understanding the potential fate of this dipeptide in biological systems.

In Vivo Metabolic Fate and Turnover Dynamics

Pyroglutamylvaline has been detected as a metabolite in various biological samples, such as human feces and plasma. hmdb.camedrxiv.org Its presence in these samples suggests it is part of the in vivo metabolome and is subject to metabolic processes. Metabolomic studies have associated pyroglutamylvaline levels with indicators of metabolic health, including leg muscle glucose uptake and body composition. medrxiv.org This suggests that its concentration in biological fluids may be linked to physiological states and metabolic processes.

It has been proposed that pyroglutamylvaline may function as a downstream metabolite in the degradation pathways of branched-chain amino acids (BCAAs), potentially having implications for insulin (B600854) signaling regulation. This highlights a potential link between pyroglutamylvaline and broader metabolic networks.

While detailed studies specifically on the in vivo turnover dynamics of pyroglutamylvaline are limited in the provided search results, the detection of this dipeptide in metabolomic studies across different conditions and time points (e.g., in aging food products or in relation to kidney function) implies that it is produced, metabolized, and cleared within biological systems. mdpi.comnih.govmdpi.com Research on the absorption and metabolic fate of other hydrophobic pyroglutamyl peptides suggests that they can be absorbed and potentially exert effects in specific tissues, such as the small intestine. kyoto-u.ac.jp This provides a basis for inferring that pyroglutamylvaline is also likely absorbed and undergoes enzymatic processing in vivo, primarily through the action of pyroglutamate aminopeptidases.

Biological Activities and Functional Roles of Pyroglutamylvaline

Sensory Modulation and Taste Enhancement Properties

Pyroglutamylvaline has been identified as a significant modulator of taste, capable of enhancing and modifying the perception of other taste stimuli. Its effects are most pronounced in the realms of saltiness and "kokumi" sensation.

Research has highlighted the potential of pyroglutamyl peptides, including pyroglutamylvaline, as saltiness-enhancing agents. This property is of considerable interest to the food industry as a strategy for sodium reduction in processed foods without compromising taste. Studies have shown that certain pyroglutamyl dipeptides can act synergistically to enhance the perception of saltiness.

One study investigated the subthreshold synergistic effect of pyroglutamyl peptides on saltiness perception. The detection threshold for pyroglutamylvaline (pGlu-V) was determined to be 77 μmol/L. This research demonstrated that combinations of pyroglutamyl peptides could achieve significant salt reductions in food models, laying the groundwork for their application in low-sodium products. While the precise mechanism is still under investigation, it is thought that these peptides may interact with taste receptors or ion channels involved in salt taste perception, thereby amplifying the signal of sodium ions.

Kokumi is a Japanese term that describes a sensation of richness, mouthfulness, and complexity in food, which is distinct from the five basic tastes. Certain compounds, including specific peptides, are known to impart or enhance this kokumi sensation. While research on pyroglutamylvaline's kokumi properties is part of a broader investigation into γ-glutamyl and pyroglutamyl peptides, the related compound γ-glutamyl-valine has been shown to enhance the intensity of basic tastes and impart a kokumi taste to foods. This suggests that the valine moiety in these dipeptides plays a crucial role in their taste-modulating activities. The kokumi sensation is often associated with the activation of the calcium-sensing receptor (CaSR) on the tongue, which then potentiates the signals of other taste modalities like sweet, salty, and umami.

Pyroglutamylvaline exhibits synergistic effects not only with other pyroglutamyl peptides but also with other taste-active compounds. Research has explored the interactions between pyroglutamyl dipeptides and organic acids, such as malic acid and succinic acid, in enhancing saltiness. These combinations have been shown to produce a subthreshold synergistic effect, meaning that the combined effect of the compounds at concentrations below their individual detection thresholds is greater than the sum of their individual effects. This synergy is crucial for practical applications in food formulation, as it allows for a more significant taste enhancement with smaller amounts of additives.

The molecular mechanisms underlying the taste-enhancing properties of pyroglutamylvaline are an active area of research. The umami taste receptor, a heterodimer of T1R1 and T1R3 G protein-coupled receptors, is a key target for many taste-active compounds. Studies on the related peptide, γ-glutamyl-valine, have shown that it can enhance umami taste by interacting with the T1R1 receptor. Molecular modeling has suggested that γ-Glu-Val has a notable affinity for the T1R1, T1R2 (sweet taste receptor), and T1R3 taste receptors. The interaction with T1R1, in the presence of monosodium glutamate (B1630785) (MSG), is thought to activate the umami taste receptor, leading to an enhanced umami perception. While direct studies on pyroglutamylvaline's interaction with these receptors are still emerging, the findings on structurally similar peptides provide a strong indication of its likely mechanism of action. It is hypothesized that pyroglutamylvaline may act as a positive allosteric modulator of these receptors, enhancing their response to primary taste stimuli.

Interactive Data Table: Research Findings on the Sensory Properties of Pyroglutamylvaline and Related Peptides

| Compound | Property Investigated | Key Finding | Research Focus |

| Pyroglutamylvaline (pGlu-V) | Saltiness Enhancement | Detection threshold of 77 μmol/L; exhibits subthreshold synergistic effects with other pyroglutamyl peptides. | Sodium Reduction |

| γ-Glutamyl-valine (γ-Glu-Val) | Kokumi and Taste Enhancement | Enhances the intensity of basic tastes (umami, sweet, salty, sour) and imparts a kokumi sensation. | Taste Modulation |

| Pyroglutamyl Peptides & Organic Acids | Synergistic Saltiness Enhancement | Combinations with malic and succinic acid show subthreshold synergistic effects in enhancing saltiness. | Food Formulation |

| γ-Glutamyl-valine (γ-Glu-Val) | Taste Receptor Interaction | Demonstrates affinity for T1R1, T1R2, and T1R3 taste receptors, with the highest affinity for the T1R1 umami receptor. | Molecular Mechanism |

Influence on Metabolic Health and Physiological Homeostasis

While the sensory properties of pyroglutamylvaline are increasingly being documented, its direct influence on metabolic health and physiological homeostasis is an area with limited specific research to date. The biological fate and systemic effects of this dipeptide following ingestion are not yet well understood.

Currently, there is a lack of direct scientific evidence from published research specifically investigating the effects of the dipeptide pyroglutamylvaline on body composition and muscle physiology in humans or animal models.

However, it is pertinent to consider the known roles of its constituent amino acid, L-valine. Valine is one of the three branched-chain amino acids (BCAAs), which are essential amino acids known to play a critical role in muscle protein synthesis and energy metabolism. BCAAs, and valine in particular, are integral to maintaining muscle mass and function.

It is crucial to emphasize that the metabolic effects of L-valine as an individual amino acid cannot be directly extrapolated to the dipeptide pyroglutamylvaline. The presence of the pyroglutamyl group and the peptide bond can significantly alter the absorption, bioavailability, and metabolic fate of the molecule compared to free-form valine. Further research is required to elucidate whether pyroglutamylvaline has any specific effects on metabolic health, including body composition and muscle physiology, independent of its constituent amino acid.

Interplay within Human Metabolic Profiles and Metabolomic Networks

Pyroglutamylvaline has been identified as a component of the human metabolome, with its presence and concentration reflecting intricate interactions within metabolic networks. While comprehensive mapping of all its network connections is still an area of active research, metabolomic studies have begun to elucidate its relationships with other biological molecules and physiological states.

Metabolomic network analysis, which explores the complex relationships between a multitude of metabolites, provides a framework for understanding the systemic role of compounds like Pyroglutamylvaline. nih.govfrontiersin.orgcpsbb.eu These networks can be constructed based on biochemical pathways, statistical correlations, or structural similarities, offering a holistic view of metabolic regulation. cpsbb.eu Within this context, Pyroglutamylvaline is situated within the broader network of amino acid and dipeptide metabolism.

A notable association has been observed between Pyroglutamylvaline and body composition. One study identified a significant positive correlation between the levels of Pyroglutamylvaline and leg muscle mass. Furthermore, the same study highlighted a web of associations connecting various metabolites to immune cell populations and the inflammatory biomarker C-reactive protein, suggesting that Pyroglutamylvaline's metabolic role is intertwined with immune and inflammatory processes.

Broader Metabolic System Associations (e.g., Glucose Homeostasis, Lipid Metabolism)

The direct role of Pyroglutamylvaline in regulating glucose homeostasis and lipid metabolism is an emerging area of investigation. However, insights can be drawn from studies on its constituent components and related molecules.

The regulation of glucose homeostasis is a complex process involving multiple organ systems and signaling pathways. nih.govnih.govmdpi.com High-protein diets and specific amino acids have been shown to influence glucose metabolism. For instance, intestinal protein sensing, mediated by transporters like PepT1, can improve glucose tolerance by suppressing glucose production. nih.gov While direct evidence for Pyroglutamylvaline is limited, its nature as a dipeptide suggests potential involvement in these protein-sensing pathways.

Regarding lipid metabolism, research on L-pyroglutamic acid, a component of Pyroglutamylvaline, has shown that it can impact energy and lipid biosynthesis. A study demonstrated that L-pyroglutamic acid significantly reduced lipid synthesis in the cerebral cortex of young rats in vitro. healthcare-bulletin.co.uk Furthermore, the other constituent, L-valine, has been shown to influence lipid metabolism. Valine can enhance triglyceride synthesis in intestinal epithelial cells and its catabolism is linked to the uptake of long-chain fatty acids in cancer cells. mdpi.com These findings suggest that Pyroglutamylvaline, by contributing to the body's pool of these molecules, may have downstream effects on lipid metabolic pathways. However, further research is needed to establish a direct regulatory role for Pyroglutamylvaline itself in systemic glucose and lipid balance.

Immunomodulatory and Anti-inflammatory Potentials

Emerging evidence points to the significant immunomodulatory and anti-inflammatory properties of Pyroglutamylvaline and related pyroglutamyl peptides. These molecules appear to exert their effects by modulating the production of key inflammatory mediators and influencing intracellular signaling cascades that are central to the inflammatory response.

Pyroglutamylvaline has demonstrated a direct ability to suppress the secretion of several potent pro-inflammatory mediators. In a study utilizing RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a model for inducing an inflammatory response, Pyroglutamylvaline was shown to inhibit the production of Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in a dose-dependent manner. researchmap.jp

These mediators are central to the inflammatory process. Nitric Oxide is a signaling molecule that, at high levels, contributes to inflammation and tissue damage. TNF-α and IL-6 are cytokines that play a crucial role in orchestrating the inflammatory response, including the activation of other immune cells and the induction of the acute phase response. The ability of Pyroglutamylvaline to suppress these key molecules underscores its anti-inflammatory potential.

Table 1: Effect of Pyroglutamylvaline on Inflammatory Mediator Secretion in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Effect of Pyroglutamylvaline |

| Nitric Oxide (NO) | Dose-dependent suppression |

| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent suppression |

| Interleukin-6 (IL-6) | Dose-dependent suppression |

Data sourced from a study on the anti-inflammatory effects of pyroglutamyl dipeptides. researchmap.jp

The anti-inflammatory effects of pyroglutamyl peptides, including Pyroglutamylvaline, are believed to be mediated through the modulation of critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comresearchmap.jpnih.govnih.govresearchgate.netscienceopen.com These pathways are central regulators of gene expression for a wide array of inflammatory mediators. mdpi.comresearchmap.jpnih.govnih.govresearchgate.netscienceopen.com

Upon stimulation by inflammatory signals like LPS, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. mdpi.comresearchmap.jpnih.govnih.govresearchgate.netscienceopen.com Research on the related dipeptide, pyroglutamyl-leucine, has shown that its anti-inflammatory action in macrophages involves the inhibition of LPS-stimulated activation of NF-κB, which is achieved by suppressing the degradation of its inhibitor, IκBα. researchmap.jp Concurrently, it also inhibits the phosphorylation of the three main types of MAPKs (ERK, JNK, and p38). researchmap.jp

Given that Pyroglutamylvaline also suppresses the downstream products of these pathways (NO, TNF-α, and IL-6), it is highly probable that it acts through a similar mechanism, by interfering with the activation of NF-κB and MAPK signaling cascades. researchmap.jp This interference at a fundamental level of inflammatory signaling highlights its potential as a significant immunomodulatory agent.

The immunomodulatory activities of Pyroglutamylvaline extend to its interactions with immune cells and its correlation with systemic inflammatory biomarkers. Macrophages are key players in the inflammatory response, and as detailed in the previous sections, Pyroglutamylvaline can directly modulate their function by suppressing the secretion of inflammatory mediators. researchmap.jpnih.govnih.govscienceopen.com This suggests a direct interaction between Pyroglutamylvaline and these crucial innate immune cells.

The constituent amino acid, L-valine, has also been shown to enhance macrophage phagocytosis, a critical function in pathogen clearance and tissue homeostasis. researchgate.net This effect is mediated by boosting Nitric Oxide production through the inhibition of the arginase pathway. researchgate.net This provides another potential mechanism through which Pyroglutamylvaline could influence macrophage activity.

On a systemic level, metabolomics studies have begun to link dipeptides like Pyroglutamylvaline to broader markers of inflammation. As mentioned previously, a study found associations between a range of metabolites, including dipeptides, and levels of C-reactive protein (CRP), a well-established acute-phase inflammatory biomarker synthesized by the liver in response to inflammation. While the direct causal relationship between Pyroglutamylvaline and CRP levels requires further investigation, this correlation suggests that Pyroglutamylvaline levels in the body may reflect or be involved in systemic inflammatory states. The interaction between dipeptides and other immune cells, such as T-lymphocytes, is an area of ongoing research, with amino acids being known to be critical for T-cell activation and function. nih.govfrontiersin.orgfrontiersin.orgnih.gov

Clinical and Disease-Related Research

Research into the clinical relevance of Pyroglutamylvaline has primarily emerged from the field of metabolomics, particularly in the context of cancer. Altered metabolism is a hallmark of cancer, and the analysis of metabolic profiles in patient samples can provide valuable insights into disease processes and potential biomarkers.

Pyroglutamylvaline has been identified as a metabolite of interest in studies related to colorectal cancer. One metabolomics study that analyzed human colorectal cancers, adjacent mucosa, and stool samples detected the presence of Pyroglutamylvaline, indicating its involvement in the metabolic landscape of this disease.

Further research into the chemopreventive effects of bioactive peptides in a rat model of early-stage colorectal carcinogenesis also identified Pyroglutamylvaline. In this study, hydrolysates containing various peptides, including Pyroglutamylvaline, were investigated for their potential to mitigate the development of colon cancer. The presence of Pyroglutamylvaline in this context suggests it may be part of a profile of peptides with potential gut-supportive and anti-inflammatory effects relevant to cancer prevention.

Additionally, studies on stomach cancer cells have highlighted significant alterations in the levels of pyroglutamic acid, a precursor to Pyroglutamylvaline. A marked reduction in pyroglutamic acid was observed in stomach cancer cells compared to normal cells, suggesting a profound change in glutamine and glutamic acid metabolism, which are known to be linked to cancer. This finding, while not directly about Pyroglutamylvaline, points to the relevance of the pyroglutamate (B8496135) metabolic axis in cancer biology.

While the current body of research is concentrated on cancer, the demonstrated anti-inflammatory and immunomodulatory properties of Pyroglutamylvaline suggest its potential relevance in a broader range of diseases characterized by chronic inflammation, such as cardiovascular or neurodegenerative diseases. mdpi.comtechnologynetworks.comnih.govnih.govnih.govmdpi.comneuroscirn.org However, direct clinical research linking Pyroglutamylvaline to these conditions is yet to be established.

Association with Treatment Response in Specific Conditions (e.g., Rheumatoid Arthritis)

Current scientific literature, based on extensive searches, does not provide specific data linking pyroglutamylvaline to the treatment response in rheumatoid arthritis or other specific conditions. While research into biomarkers for rheumatoid arthritis treatment is ongoing, focusing on indicators such as rheumatoid factor (RF), anti-citrullinated protein antibodies (ACPA), and C-reactive protein (CRP), pyroglutamylvaline has not been identified as a significant predictive marker for the efficacy of anti-rheumatic therapies. nih.govarthritis.org General studies on pyroglutamyl peptides suggest they may possess anti-inflammatory properties, but direct clinical evidence correlating pyroglutamylvaline levels with patient outcomes in response to specific treatments is not available at this time. researchgate.net

Implications related to Enzymes Involved in Pyroglutamylvaline Metabolism in Disease Contexts

The metabolism of pyroglutamyl-containing peptides, such as pyroglutamylvaline, is primarily carried out by a class of enzymes known as pyroglutamyl aminopeptidases. Of particular importance is Pyroglutamyl aminopeptidase (B13392206) 1 (PGP-1), a cysteine peptidase that specifically removes the N-terminal pyroglutamyl residue from peptides. nih.govfrontiersin.org Emerging research has highlighted the significant implications of PGP-1 in various disease contexts, particularly those involving inflammation.

Recent studies have increasingly pointed towards a strong connection between PGP-1 and inflammatory processes. nih.govnih.gov Cellular inflammation has been observed to be accompanied by an increase in PGP-1 activity. nih.gov Experiments using fluorescent probes have demonstrated an upregulation of PGP-1 in inflammatory mouse models. frontiersin.orgresearchgate.net Furthermore, knocking down the PGP-1 enzyme has been shown to weaken the inflammatory process, leading to a down-regulation of the pro-inflammatory cytokine TNF-α. nih.gov This evidence suggests that PGP-1 is not merely associated with inflammation but may actively participate in the inflammatory response, potentially acting as a novel inflammatory cytokine. researchgate.net

The role of PGP-1 in inflammation-related diseases extends to conditions like arthritis. frontiersin.org Although direct studies on PGP-1 in rheumatoid arthritis are still developing, its established pro-inflammatory role makes it a person of interest in the pathology of autoimmune and inflammatory diseases. Aminopeptidases, in general, have been associated with the pathogenesis of inflammatory conditions; for instance, Aminopeptidase N (APN) inhibitors have shown anti-inflammatory effects in animal models of diseases like rheumatoid arthritis. wikipedia.org Given that chronic inflammation is a hallmark of rheumatoid arthritis, the enzymatic activity of PGP-1 in modulating inflammatory peptides could be a key factor in the progression of the disease. Consequently, PGP-1 is being considered a potential molecular target for both diagnosing and treating inflammation and related disorders. nih.govfrontiersin.orgnih.gov The development of specific PGP-1 inhibitors is an active area of research, with the potential to offer new therapeutic strategies for managing chronic inflammatory conditions by preventing the progression of inflammation. frontiersin.org

Interactive Data Table: Research Findings on Pyroglutamyl Aminopeptidase 1 (PGP-1)

| Finding | Implication in Disease Contexts | Reference |

| PGP-1 is a cysteine peptidase that removes N-terminal pyroglutamate. | Central to the metabolism of pyroglutamyl peptides like Pyroglutamylvaline. | nih.govfrontiersin.org |

| Cellular inflammation is associated with increased PGP-1 levels. | PGP-1 may serve as a biomarker for inflammatory activity. | nih.gov |

| Upregulation of PGP-1 observed in inflammatory mouse models. | Confirms the link between PGP-1 activity and in vivo inflammation. | frontiersin.orgresearchgate.net |

| Knocking down PGP-1 weakens the inflammatory process (reduces TNF-α). | PGP-1 is a potential therapeutic target for anti-inflammatory treatments. | nih.gov |

| PGP-1 is considered a potential target for diagnosing and treating inflammation. | Development of PGP-1 inhibitors could lead to new therapies for chronic inflammatory diseases, including arthritis. frontiersin.orgwikipedia.org | nih.govnih.gov |

Advanced Analytical Methodologies for Pyroglutamylvaline Research

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating Pyroglutamylvaline from biological samples or food matrices, which often contain a multitude of other peptides, amino acids, and compounds. These techniques leverage differences in physicochemical properties to achieve separation.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is a widely used technique for the separation of Pyroglutamylvaline and other pyroglutamyl peptides. LC separates compounds based on their interaction with a stationary phase and a mobile phase. Reverse-phase HPLC is commonly employed, often utilizing C18 columns. kyoto-u.ac.jpacs.org Mobile phases typically consist of gradients of water and organic solvents, such as methanol (B129727) or acetonitrile, often acidified with a small percentage of formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. kyoto-u.ac.jpacs.orgfrontiersin.orgnih.gov

LC applications for Pyroglutamylvaline research include the separation of peptide fractions from hydrolyzed proteins, such as those derived from mushrooms or soy. kyoto-u.ac.jpacs.orgacs.orgisnff-jfb.com This separation is crucial before detection and identification by mass spectrometry. Specific LC conditions, such as column dimensions, particle size, temperature, flow rate, and gradient programs, are optimized to achieve adequate resolution of Pyroglutamylvaline from co-eluting compounds. kyoto-u.ac.jpacs.org

Gel-Permeation Chromatography (GPC) for Fractionation

Gel-permeation chromatography (GPC), also known as size exclusion chromatography, is a valuable technique for fractionating complex mixtures based on molecular size. In the context of Pyroglutamylvaline research, GPC has been used as part of an activity-guided fractionation approach. acs.orgacs.orgnih.gov This involves separating a sample, such as a protein hydrolysate, into fractions containing compounds within a specific molecular weight range. While GPC separates based on size, subsequent techniques like LC and MS are necessary to identify and characterize individual peptides like Pyroglutamylvaline within these fractions. acs.orgacs.org This approach helps reduce sample complexity and can be coupled with sensory analysis to pinpoint fractions containing taste-active compounds, including pyroglutamyl dipeptides. acs.orgacs.orgnih.gov

Solid-Phase Extraction (SPE) for Isolation and Purification

Solid-phase extraction (SPE) is a sample preparation technique used for the isolation and purification of analytes from a matrix. SPE is frequently employed in the analysis of Pyroglutamylvaline from various sources. kyoto-u.ac.jpacs.orgacs.orgisnff-jfb.comnih.gov The technique involves passing the sample through a stationary phase cartridge that selectively retains the target compound or a class of compounds, while other matrix components are washed away. Pyroglutamyl peptides, including Pyroglutamylvaline, have been isolated using reversed-phase SPE cartridges, such as C18. kyoto-u.ac.jpacs.org Elution is then performed using solvents of increasing organic content to recover the retained analytes. kyoto-u.ac.jpacs.org SPE helps to concentrate the target compounds and remove interfering substances, thereby improving the sensitivity and selectivity of subsequent analytical methods like LC-MS/MS. researchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is indispensable for the identification, structural elucidation, and quantitation of Pyroglutamylvaline due to its high sensitivity and ability to provide molecular weight and structural information.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantitation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization and quantitation of peptides like Pyroglutamylvaline. In LC-MS/MS, compounds separated by LC are introduced into a mass spectrometer where they are ionized. The ions are then fragmented, and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides information about the amino acid sequence. kyoto-u.ac.jpisnff-jfb.com

For pyroglutamyl peptides, a common approach in MS/MS is to utilize precursor ion scanning, specifically targeting the immonium ion of the pyroglutamyl residue, which has a characteristic mass-to-charge ratio (m/z) of 84.1 in positive mode. kyoto-u.ac.jpisnff-jfb.com Detecting this precursor ion allows for the selective identification of pyroglutamyl-containing peptides within a complex mixture. kyoto-u.ac.jpisnff-jfb.com Subsequent product ion scanning of the detected precursor ions provides fragment ions that can be used to determine the peptide's sequence. kyoto-u.ac.jpisnff-jfb.com

MS/MS is also used for the quantitation of Pyroglutamylvaline, often employing the Multiple Reaction Monitoring (MRM) mode. kyoto-u.ac.jp MRM involves monitoring specific precursor-to-product ion transitions that are unique to the target analyte, offering high sensitivity and selectivity for quantitative analysis. kyoto-u.ac.jp LC-MS/MS has been used to quantitate pyroglutamyl dipeptides, with reported concentrations in the micromolar range in certain samples. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the confident identification of metabolites, including Pyroglutamylvaline, in complex biological samples during metabolomic profiling. frontiersin.orgnih.govtandfonline.comnih.govmedrxiv.orgmetabolomexchange.orgnih.govmdpi.com HRMS systems, such as quadrupole-time-of-flight (Q-TOF) or Orbitrap mass analyzers, can distinguish between compounds with very similar nominal masses. frontiersin.orgnih.govtandfonline.commetabolomexchange.org

In metabolomics studies, LC is often coupled with HRMS (LC-HRMS or UHPLC-HRMS) to separate a wide range of metabolites before mass analysis. frontiersin.orgnih.govmedrxiv.orgnih.govmdpi.com The accurate mass obtained from HRMS, combined with retention time from LC and fragmentation data from MS/MS (if acquired), allows for the identification of compounds by searching against databases containing theoretical or experimental mass spectra and retention information. nih.govmedrxiv.org

Metabolomic profiling using HRMS has identified Pyroglutamylvaline in various biological contexts, such as plasma, and has been used to investigate its association with physiological conditions. nih.govmedrxiv.org The high resolving power and mass accuracy of HRMS are essential for differentiating Pyroglutamylvaline from isobaric or isomeric compounds in comprehensive metabolomic analyses. metabolomexchange.org

Metabolomics and Systems Biology Approaches

Metabolomics, the comprehensive study of metabolites within a biological system, coupled with systems biology approaches, provides a powerful framework for investigating the role and significance of pyroglutamylvaline.

Untargeted and Targeted Metabolite Profiling

Both untargeted and targeted metabolomics profiling approaches have been applied in studies where pyroglutamylvaline was identified. Untargeted metabolomics, often employing techniques like ultraperformance liquid chromatography-mass spectrometry (UHPLC)-Q-TOF or LC-MS/MS, allows for the broad identification of metabolites present in a sample. wikipedia.orghmdb.ca Through untargeted LC-MS/MS-based metabolomics analysis, pyroglutamyl dipeptides, including pyroglutamylvaline, have been identified and their concentrations determined. wikipedia.org Targeted metabolite profiling, on the other hand, focuses on the specific detection and quantification of a predefined set of metabolites. While the provided results primarily highlight untargeted approaches for the initial identification of pyroglutamylvaline, targeted methods would be subsequently valuable for precise quantification and monitoring of this specific dipeptide across different sample types or conditions.

Multivariate Statistical Analysis in Metabolomics (e.g., PCA, PLS-DA)

Multivariate statistical analysis techniques are essential for interpreting the complex datasets generated by metabolomics studies. Principal Component Analysis (PCA) and Partial Least-Squares Data Analysis (PLS-DA) are commonly applied methods to discern patterns, identify variations between sample groups, and highlight metabolites contributing most significantly to these differences. In studies involving samples where pyroglutamylvaline was detected, PCA and PLS-DA have been utilized for statistical analysis of metabolomics data. wikipedia.orghmdb.ca These methods help in visualizing the metabolic profiles and identifying key metabolites, potentially including pyroglutamylvaline, that differentiate sample groups based on experimental factors.

Metabolic Pathway Enrichment Analysis

Metabolic pathway enrichment analysis is a systems biology approach used to understand the biological context of observed metabolic changes. By mapping identified metabolites to known metabolic pathways, researchers can determine which pathways are significantly impacted under specific conditions. This analysis helps to infer the functional consequences of changes in metabolite levels. Metabolic pathway enrichment analysis has been performed in studies where pyroglutamyl dipeptides, such as pyroglutamylvaline, were identified as differential metabolites. wikipedia.org Tools like MetaboAnalyst, in conjunction with databases such as KEGG, are used for this purpose, allowing researchers to "enrich" the pathways to which identified metabolites belong and interpret the biological meaning of observed metabolic alterations. wikipedia.org

In Vitro and In Silico Bioactivity Assessment

Investigating the potential biological activities of pyroglutamylvaline requires specific experimental and computational approaches.

Cell Culture Models for Functional Studies (e.g., Macrophage Cell Lines)

Based on the provided search results, there is no specific information available regarding the use of cell culture models, such as macrophage cell lines, for the direct assessment of pyroglutamylvaline's functional effects. Research into the bioactivity of compounds like pyroglutamylvaline often involves in vitro studies using relevant cell lines to explore potential cellular responses or signaling pathways. However, the provided literature does not detail such specific investigations focused on pyroglutamylvaline.

Information regarding in silico bioactivity assessment specifically for pyroglutamylvaline was also not found within the provided search results. In silico methods, such as molecular docking or quantitative structure-activity relationship (QSAR) modeling, can predict potential interactions with biological targets or estimate biological activities based on the compound's structure. While these methods are valuable in the broader field of bioactive compound research, their application to pyroglutamylvaline was not described in the retrieved literature.

Compound Names and PubChem CIDs

Sensory Evaluation and Quantitative Descriptive Analysis (QDA)

Sensory evaluation, often incorporating Quantitative Descriptive Analysis (QDA), is a critical methodology for characterizing the taste and flavor properties of compounds like Pyroglutamylvaline. Research has identified Pyroglutamylvaline as a taste-modulating pyroglutamyl dipeptide found in sources such as mushroom protein hydrolysates. nih.govacs.org Studies utilizing sensory analysis have demonstrated that Pyroglutamylvaline can enhance saltiness in food systems. mdpi.com

Sensory evaluation, sometimes coupled with techniques like E-tongue analysis, has been used to evaluate the saltiness enhancement effects of hydrolysates containing pGlu-Val. acs.orgmdpi.com Quantitative taste-modulating thresholds have been determined for pyroglutamyl dipeptides, including Pyroglutamylvaline, in model systems like mushroom broth. nih.govacs.org For instance, sensory evaluation thresholds for Pyroglutamylvaline have been quantified at 0.6 mM in aqueous solutions. Notably, a combined concentration of 143 μmol/L of several pyroglutamyl dipeptides, including pGlu-Val, significantly enhanced both salty and kokumi taste attributes in a model mushroom broth, indicating potential synergistic effects even when individual peptides are below their detection thresholds. nih.govacs.org

Data from sensory analysis studies can be presented in tables to show the impact of Pyroglutamylvaline on specific taste attributes at varying concentrations or in different matrices.

Molecular Docking and Computational Modeling for Receptor Binding

Molecular docking and computational modeling are valuable tools for predicting and understanding the potential interactions of small molecules and peptides with biological receptors. In the context of taste, molecular docking has been applied to investigate the binding of taste peptides from sources like straw mushrooms to taste receptors such as T1R1/T1R3, which are involved in umami and saltiness perception. mdpi.comresearchgate.net Pyroglutamyl dipeptides, including Pyroglutamylvaline, have been identified in these taste-active hydrolysates. mdpi.comresearchgate.net While specific docking studies focusing solely on Pyroglutamylvaline's interaction with taste receptors were not detailed in the provided results, the application of this method to other peptides found alongside pGlu-Val in taste-enhancing fractions highlights its relevance for studying how Pyroglutamylvaline might interact with taste receptors. mdpi.comresearchgate.net

Beyond taste receptors, molecular docking has also been used to explore the potential binding of Pyroglutamylvaline to other biological targets. For example, in rice research, molecular docking was performed to assess the binding energy of Pyroglutamylvaline to a virulent protein target site of the false smut pathogen, Ustilaginoidea virens, suggesting its potential role in plant defense mechanisms. tnau.ac.in This demonstrates the utility of molecular docking in exploring diverse potential receptor interactions for Pyroglutamylvaline. Computational modeling provides insights into the likely binding conformations and energies, aiding in the understanding of the molecular basis of its effects.

Enzyme Activity Assays for Related Peptidases

Enzyme activity assays are crucial for understanding the metabolic fate and potential biological roles of peptides like Pyroglutamylvaline. Pyroglutamyl peptidases, also known as pyroglutamate (B8496135) aminopeptidases, are a class of enzymes that hydrolytically remove the N-terminal pyroglutamate residue from peptides and proteins. nih.govwikipedia.org

Research involving enzyme activity assays has shown that a pyroglutamate aminopeptidase (B13392206) purified from sources such as guinea-pig brain is capable of catalyzing the hydrolysis of Pyroglutamylvaline. nih.govresearchgate.net This indicates that Pyroglutamylvaline can serve as a substrate for specific peptidases, which can influence its stability and biological activity in various biological systems. Enzyme activity assays can quantify the rate of hydrolysis of Pyroglutamylvaline by these enzymes under different conditions, providing insights into its metabolic pathways. One source also notes that pGlu-Val can serve as a substrate that modulates enzyme kinetics, although the specific enzyme is not mentioned.

Western Blotting for Protein Expression and Signaling Pathway Analysis

Western blotting is a widely used technique in molecular biology for the detection of specific proteins and the analysis of protein expression levels and post-translational modifications, which are often indicative of signaling pathway activation. While direct studies using western blotting solely focused on the effects of Pyroglutamylvaline on protein expression and signaling pathways were not extensively detailed in the search results, the methodology is highly relevant for investigating the cellular impact of pyroglutamyl dipeptides.

One study investigating the anti-inflammatory effects of pyroglutamyl dipeptides, including Pyroglutamylvaline, on LPS-stimulated macrophages utilized western blotting to analyze key signaling molecules in the LPS pathway (e.g., IκBα, phosphorylated and total forms of JNK, ERK, and p38) in response to pyroglutamyl-leucine, a related dipeptide that showed significant anti-inflammatory effects. researchmap.jp Although Pyroglutamylvaline's effects were assessed through other assays in the initial screening (e.g., inflammatory mediator secretion and cell viability), this study demonstrates the applicability of western blotting to investigate the downstream cellular signaling events modulated by pyroglutamyl dipeptides. researchmap.jp Furthermore, western blotting has been employed in studies involving pyroglutamate aminopeptidase-1 (PGP-1), an enzyme that acts on pyroglutamyl peptides, to evaluate the phosphorylation of kinases in pathways like JAK2/STAT3 and the expression of proteins related to proliferation, migration, and apoptosis, highlighting the utility of this technique in understanding the cellular roles of pyroglutamyl-related enzymes and potentially their substrates or products. researchgate.net

Synthetic Strategies for Pyroglutamylvaline and Its Analogs

Chemical Synthesis Methodologies (e.g., Boc Strategy)

The chemical synthesis of peptides containing an N-terminal pyroglutamyl residue, such as pyroglutamylvaline, can be accomplished using established peptide synthesis techniques. The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies are two widely utilized methodologies in peptide synthesis iris-biotech.delifetein.com. Both strategies rely on the transient protection of the α-amino group of incoming amino acids to ensure controlled peptide chain elongation iris-biotech.deamericanpeptidesociety.org.

The synthesis of pyroglutamyl peptides can proceed via two main routes: the cyclization of a precursor peptide containing N-terminal glutamine or glutamic acid, or the direct coupling of a protected or unprotected pyroglutamic acid to the N-terminus of a peptide chain thieme-connect.de.

For the specific synthesis of pyroglutamylvaline, the Boc strategy has been successfully applied in liquid-phase synthesis isnff-jfb.comkyoto-u.ac.jpresearchmap.jp. This method typically involves coupling Boc-protected pyroglutamic acid with a protected valine derivative, commonly valine tert-butyl ester. Coupling reagents such as HOBt (1-hydroxybenzotriazole) and EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide monohydrochloride) are frequently used to facilitate peptide bond formation in a suitable solvent like dimethylformamide (DMF) researchmap.jp.

A representative procedure for synthesizing pyroglutamyl-valine tert-butyl ester (pyroGlu-Val-OtBu) involves the reaction of Boc-pyroGlu-OH with HCl·Val-OtBu in the presence of triethylamine (B128534) (Et₃N), HOBt, and EDC·HCl in DMF. The reaction is typically initiated at 0°C and then allowed to proceed at room temperature researchmap.jp. Following the coupling and work-up, the Boc protecting group is removed using an acid, such as HCl in dioxane, to yield the deprotected pyroglutamyl-valine tert-butyl ester researchmap.jp.

While the Boc strategy employs acid-labile protecting groups that often require strong acidic conditions for final cleavage from a solid support, the Fmoc strategy utilizes base-labile groups, allowing for milder cleavage iris-biotech.delifetein.com. Although Fmoc chemistry is widely adopted for solid-phase peptide synthesis due to its mild deprotection conditions, the Boc strategy remains valuable in specific scenarios, including the synthesis of certain peptide sequences or when dictated by existing synthetic protocols iris-biotech.deamericanpeptidesociety.org.

It is important to note that the formation of the pyroglutamyl residue can also occur spontaneously from N-terminal glutamine or glutamic acid residues during peptide synthesis or naturally within biological systems thieme-connect.deeurekalert.orgnih.gov. This non-enzymatic cyclization can result in the formation of pyroglutamyl peptides as unintended side products during synthesis and should be considered during process design and product analysis thieme-connect.deeurekalert.org.

Development of Functionalized Pyroglutamate (B8496135) Derivatives

The synthesis of functionalized pyroglutamate derivatives is pursued to introduce specific chemical characteristics or functionalities, expanding their utility in areas such as medicinal chemistry and material science clockss.org. These modified pyroglutamates serve as versatile chiral building blocks in asymmetric synthesis and as precursors for the synthesis of various amino acids thieme-connect.declockss.org.

Several synthetic strategies have been developed for the preparation of functionalized pyroglutamic acid derivatives. One common approach involves the alkylation of lithium enolates derived from N-protected pyroglutamic esters, which allows for the introduction of substituents, such as at the C4 position clockss.org. Hydroxylation of lithium enolates, for example, derived from benzyl (B1604629) N-Boc-(L)-pyroglutamate, is another documented method clockss.org.

Multicomponent reactions have also proven effective for synthesizing diverse functionalized pyroglutamic acid derivatives thieme-connect.comnih.govrsc.org. The Ugi reaction, involving a chiral γ-keto acid and a convertible isocyanide, can lead to functionalized pyroglutamic acids through intermediates like N-acylindoles thieme-connect.com. Double Michael reactions between amide-tethered diacids and alkynones, catalyzed by a base and a metal salt, have also been reported to yield highly functionalized pyroglutamic acid derivatives, with the metal salt playing a role in controlling diastereoselectivity nih.gov.

The synthesis of N-protected pyroglutamic acid derivatives, essential starting materials for peptide synthesis, is commonly achieved by the cyclization of corresponding N-protected glutamine or glutamic acid precursors thieme-connect.de. For instance, Boc-pGlu-OH can be synthesized from Boc-protected glutamic acid anhydrides thieme-connect.de.

Research has demonstrated the successful synthesis of various functionalized pyroglutamic acid derivatives and the exploration of their potential biological activities, including their evaluation as inhibitors of vascular cell adhesion molecule-1 (VCAM-1) and integrin interactions clockss.org.

Design and Synthesis of Pyroglutamyl Peptide Mimetics for Research Applications

Peptide mimetics are compounds designed to emulate the biological functions of peptides while often possessing enhanced properties, such as increased stability or improved pharmacokinetic profiles acs.org. Pyroglutamyl peptide mimetics are specifically developed for research purposes to investigate the biological roles of pyroglutamyl peptides and to serve as potential leads for therapeutic development.

The design process for pyroglutamyl peptide mimetics typically involves incorporating the core structural features of pyroglutamic acid or a functional surrogate into a non-peptide scaffold or a modified peptide sequence rsc.org. The goal is to create molecules that can adopt conformations and engage in interactions similar to the native pyroglutamyl peptide, thereby interacting with specific biological targets.

The synthesis of pyroglutamyl peptide mimetics can employ standard peptide synthesis techniques, including both solution-phase and solid-phase methods, utilizing protected amino acids and appropriate coupling reagents isnff-jfb.comnih.gov. For mimetics incorporating non-natural amino acids or significant structural deviations from the peptide backbone, specialized synthetic routes are often necessary rsc.org. For example, the design and synthesis of macrocyclic peptide mimetics targeting protein-protein interactions have involved the development and incorporation of novel glutamic acid analogs that function as key structural elements for cyclization rsc.org.

Research applications for pyroglutamyl peptide mimetics include studying their binding affinities to target receptors, evaluating their stability against enzymatic degradation, and assessing their biological effects in various in vitro and in vivo models acs.orgrsc.org. For instance, mimetics of thyrotropin-releasing hormone (TRH), an endogenous peptide with an N-terminal pyroglutamyl residue (pGlu-His-Pro-NH₂), have been synthesized and investigated for their cognition-enhancing properties acs.org.

The ability to synthesize specific pyroglutamyl peptides and their mimetics is fundamental for advancing the understanding of their biological roles and exploring their potential as therapeutic agents or valuable tools in biomedical research. Synthetic pyroglutamylvaline, for example, has been utilized in research to identify and study its presence and potential bioactivities in fermented food products isnff-jfb.comacs.org.

Future Research Trajectories and Translational Outlook

Unraveling Comprehensive Molecular Mechanisms of Action

A critical area of future research will be to elucidate the precise molecular mechanisms through which Pyroglutamylvaline exerts its biological effects. Preliminary studies in animal models have suggested potential antidepressant and analgesic properties, hinting at its interaction with the central nervous system. The parent compound, pyroglutamic acid, is known to be a precursor to glutamate (B1630785) and can also act as a partial agonist at the glutamate receptor, in addition to influencing the cholinergic system. researchgate.net Furthermore, L-valine, the other constituent amino acid, has been shown to impact serotonin (B10506) (5-HT) metabolism. researchgate.net

Future investigations should aim to:

Identify specific receptor targets: Determining which neuronal or other cell surface receptors Pyroglutamylvaline binds to is a crucial first step. This could involve receptor binding assays and molecular docking studies.

Elucidate downstream signaling pathways: Once receptor interactions are identified, the subsequent intracellular signaling cascades need to be mapped. This would involve studying the activation or inhibition of key signaling proteins and transcription factors.

Investigate effects on neurotransmitter systems: Building on the known effects of its constituent amino acids, research should explore how Pyroglutamylvaline modulates the release, uptake, and metabolism of key neurotransmitters like glutamate, GABA, serotonin, and dopamine. researchgate.netnih.gov

Investigating Potential as a Biomarker for Health and Disease States

The presence of Pyroglutamylvaline in biological fluids and its association with certain pathological conditions suggest its potential as a biomarker. For instance, it has been identified in a multi-omics analysis of serum from infants with Respiratory Syncytial Virus (RSV) infection, indicating a possible role in the host's response to viral pathogens. ed.ac.uk Additionally, the Human Metabolome Database has linked this dipeptide to colorectal cancer.

To establish Pyroglutamylvaline as a reliable biomarker, future research should focus on:

Validation in larger patient cohorts: Studies with a greater number of participants are needed to confirm its association with specific diseases.

Correlation with disease severity and progression: It is important to determine if the levels of Pyroglutamylvaline change with the stage or severity of a disease, which would enhance its prognostic value.

Exploring its role in a broader range of diseases: Investigations should extend to other inflammatory, metabolic, and neurodegenerative disorders to understand its wider applicability as a biomarker. The enzyme responsible for cleaving pyroglutamyl peptides, pyroglutamyl aminopeptidase (B13392206) 1 (PGP-1), is already being explored as a potential biomarker for inflammation and related diseases, such as hepatocellular carcinoma. frontiersin.org

| Disease/Condition | Nature of Association | Key Findings | References |

|---|---|---|---|

| Respiratory Syncytial Virus (RSV) Infection | Identified in serum metabolome | Detected in a multi-omics analysis of infants with RSV, suggesting a role in the host response. | ed.ac.uk |

| Colorectal Cancer | Metabolomic marker | Listed in the Human Metabolome Database as a compound associated with colorectal cancer. | |

| Inflammatory Conditions | Indirect association via PGP-1 | The enzyme PGP-1, which metabolizes pyroglutamyl peptides, is a potential biomarker for inflammation. | frontiersin.org |

Advancements in Targeted Analytical and Detection Methods

Accurate and sensitive detection of Pyroglutamylvaline in complex biological matrices is essential for both research and potential clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current method of choice for analyzing pyroglutamyl peptides. semanticscholar.orgnih.govnih.govresearchgate.net However, there are analytical challenges, such as the in-source cyclization of glutamine and glutamic acid into pyroglutamic acid during analysis, which can lead to inaccurate quantification. semanticscholar.orgnih.govresearchgate.net

Future advancements in this area should focus on:

Development of optimized LC-MS/MS protocols: This includes refining chromatographic separation techniques to resolve isomers and improving mass spectrometric parameters to minimize artifacts and enhance sensitivity. nih.govnih.gov The use of isotopic internal standards is crucial for correcting analytical variability. semanticscholar.orgnih.gov

Exploring novel analytical platforms: High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) analyzers, offer superior mass accuracy and resolution, which can aid in the confident identification and quantification of Pyroglutamylvaline. nih.govchromatographyonline.com

Miniaturization and high-throughput methods: For large-scale clinical studies, the development of rapid and automated analytical methods will be necessary.

Exploration of Therapeutic Modalities and Biomedical Applications

The observed biological activities of Pyroglutamylvaline and related peptides open up possibilities for therapeutic interventions. Studies have shown that Pyroglutamylvaline exhibits antidepressant-like and analgesic effects in mice. Furthermore, the broader class of pyroglutamyl peptides has demonstrated anti-inflammatory and colitis-attenuating properties in animal models. researchgate.netkyoto-u.ac.jpacs.org A related dipeptide, pyroglutamyl-leucine, has been found to alleviate dysbiosis by boosting the host's production of antimicrobial peptides. acs.orgresearchgate.net

Future research in this domain should include:

Preclinical studies in various disease models: The therapeutic potential of Pyroglutamylvaline should be evaluated in animal models of depression, chronic pain, inflammatory bowel disease, and other relevant conditions.

Investigation of neuroprotective effects: Given the links between its constituent amino acids and neurological function, exploring the potential of Pyroglutamylvaline to protect against neurodegeneration is a promising avenue. nih.govresearchgate.net

Development of stable synthetic analogs: The pyroglutamyl residue is known to confer resistance to degradation by aminopeptidases. Designing and synthesizing more stable and potent analogs of Pyroglutamylvaline could lead to the development of novel peptide-based drugs.

| Therapeutic Area | Observed/Potential Effect | Supporting Evidence | References |

|---|---|---|---|

| Neurology/Psychiatry | Antidepressant-like effects | Demonstrated in mouse models with Pyroglutamylvaline. | |

| Pain Management | Analgesic effects | Observed in mouse models with Pyroglutamylvaline. | |

| Gastroenterology | Anti-inflammatory and anti-colitic effects | Shown with general pyroglutamyl peptides in animal models. | researchgate.netkyoto-u.ac.jpacs.org |

| Infectious Disease | Modulation of gut microbiota and antimicrobial peptide production | Demonstrated with pyroglutamyl-leucine. | acs.orgresearchgate.net |

| Neuroprotection | Potential to protect against neuronal damage | Inferred from studies on related compounds. | nih.govresearchgate.net |

Role in Functional Food Development and Nutritional Interventions

Pyroglutamylvaline is naturally present in a variety of fermented foods, including miso and Japanese rice wine (sake), where it is believed to contribute to their health-promoting properties. researchgate.netkyoto-u.ac.jp These peptides can also influence the sensory characteristics of food, contributing to umami and bitter tastes. researchgate.net Research has indicated that pyroglutamyl peptides derived from fermented foods can help mitigate high-fat diet-induced weight gain and positively modulate the gut microbiome. researchgate.netkyoto-u.ac.jp

The future of Pyroglutamylvaline in nutrition includes:

Quantification in a wider range of foods: A comprehensive analysis of the Pyroglutamylvaline content in various fermented and processed foods is needed.

Clinical trials on functional foods: Human studies are required to confirm the health benefits of foods naturally rich in or fortified with Pyroglutamylvaline.

Development of peptide-based nutritional supplements: Concentrated forms of Pyroglutamylvaline could be developed as dietary supplements for targeted health benefits, such as improving mood, managing pain, or supporting gut health. medmatrixusa.commdpi.comnih.govmdpi.com

Integration of Omics Data for Holistic Understanding of Pyroglutamylvaline's Role

A holistic understanding of the role of Pyroglutamylvaline in health and disease can be achieved through the integration of multiple omics datasets. A multi-omics study has already implicated Pyroglutamylvaline in the metabolic response to RSV infection. ed.ac.uk The application of integrated proteomics, metabolomics, and transcriptomics can provide a more complete picture of the biological systems in which this dipeptide is involved. nih.govpnnl.govnih.govmdpi.com

Future research should focus on:

Inclusion in large-scale metabolomic studies: Ensuring that Pyroglutamylvaline is included in the panels of metabolites measured in large population-based studies will provide more data on its associations with various health outcomes.

Correlation with proteomic and transcriptomic data: By correlating the levels of Pyroglutamylvaline with changes in protein expression and gene transcription, it may be possible to identify the pathways and biological processes it influences.

Systems biology approaches: Utilizing computational models to integrate multi-omics data can help to formulate new hypotheses about the function of Pyroglutamylvaline and its interactions within complex biological networks.

Q & A

Q. What methodological approaches are recommended for identifying and quantifying pyroglutamylvaline in biological samples?

Pyroglutamylvaline is typically identified using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for small metabolites. For quantification, isotope dilution with deuterated or ¹³C-labeled internal standards ensures accuracy . Experimental design should include:

- Sample preparation : Deproteinization via organic solvents (e.g., methanol) to minimize matrix interference.

- Chromatographic separation : Reverse-phase columns (C18) with gradient elution to resolve pyroglutamylvaline from structurally similar metabolites.

- Validation : Spike-and-recovery tests to confirm extraction efficiency and linearity across physiological concentration ranges.

Example Workflow: In gestational age studies, LC-MS detected pyroglutamylvaline in neonatal plasma, with fragmentation spectra matched to the GNPS library .

How can researchers formulate hypothesis-driven questions about pyroglutamylvaline’s biological role?

Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure questions. For example:

- Population : Neonates (gestational age cohorts) .

- Indicator : Pyroglutamylvaline levels correlated with developmental outcomes.

- Comparison : Low vs. high pyroglutamylvaline concentrations.

- Outcome : Association with muscle composition or metabolic maturity .

- Time : Longitudinal sampling (e.g., birth to 6 months). Ensure feasibility by aligning with existing metabolomic datasets or biobanks to reduce costs .

Advanced Research Questions

Q. How can contradictory findings about pyroglutamylvaline’s metabolic roles be systematically addressed?

Contradictions often arise from cohort heterogeneity (e.g., age, health status) or analytical variability. Mitigation strategies include:

- Multi-cohort validation : Replicate findings in independent populations (e.g., neonates vs. adults) .

- Multivariate adjustment : Use linear regression models to control for confounders (e.g., body composition, clinical chemistry parameters) .